molecular formula C29H35N9O3 B14784458 (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate

Cat. No.: B14784458
M. Wt: 557.6 g/mol
InChI Key: WIRFGLSNTOSWHI-UHFFFAOYSA-N
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Description

The compound (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrazole ring, and a piperidine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate involves multiple steps, including the formation of the pyrazole and tetrazole rings, as well as the coupling of these rings with the piperidine and pyridine moieties. The reaction conditions typically require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final esterification step involves the use of 2-methylpropanoic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrazole rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate is a complex organic molecule with diverse functional groups and a unique structural arrangement. It contains a piperidine ring, a pyrazole moiety, and a tetrazole group, suggesting potential biological activities.

Properties

  • Name : this compound
  • Molecular Formula : C29H35N9O3
  • Molecular Weight : 557.6467
  • Purity : ≥97%
  • CAS Number : 1632250-93-1
  • Storage : Room temperature

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : Due to the methyl and pyridine groups, the compound may interact with various biological targets.
  • Drug Discovery : The compound's diverse functional groups suggest it may exhibit therapeutic uses and toxicity profiles.
  • Metabolic Pathways : Specific enzymes in biological systems could facilitate reactions involving this compound, emphasizing its relevance in metabolic pathways.

Prediction of Activity

Computational methods, such as the Prediction of Activity Spectra for Substances (PASS) program, can analyze the structural formula to estimate pharmacological effects, potential therapeutic uses, and toxicity profiles. Empirical studies are necessary to validate these predictions and elucidate specific mechanisms of action.

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Spectroscopy
  • Chromatography
  • Binding assays

These studies help identify potential side effects and therapeutic windows.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
Piperidinyl PyrazolesContains piperidine and pyrazole ringsAnticancer
Tetrazole DerivativesFeatures tetrazole ringAntimicrobial
Carbamate EstersEster functional group with varied substituentsInsecticidal

Mechanism of Action

The mechanism of action of (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it could inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function.

Comparison with Similar Compounds

(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of rings and substituents in This compound

Biological Activity

The compound (1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate, with the CAS number 1632250-93-1, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H35N9O3C_{29}H_{35}N_{9}O_{3}, with a molecular weight of approximately 557.65 g/mol. The structure features multiple pharmacophores including a pyrazole ring and a tetrazole moiety, which are known to interact with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and various kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Modulation of Receptor Activity : The compound may interact with specific receptors in the central nervous system or other tissues, influencing neurotransmitter release and cellular responses.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Studies have demonstrated that similar compounds can inhibit tumor growth by targeting cancer cell metabolism and signaling pathways. For instance, derivatives that inhibit DHFR have shown promise in treating cancers by disrupting DNA synthesis .

Antimicrobial Properties

There is evidence suggesting that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

  • Case Study on Cancer Treatment : A study published in a peer-reviewed journal highlighted the effectiveness of a related compound in reducing tumor size in animal models of breast cancer. The mechanism was attributed to the inhibition of DHFR and subsequent effects on folate metabolism .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for development as new antimicrobial agents .

Data Tables

Below is a summary table of relevant studies and their findings regarding the biological activity of compounds similar to this compound:

Study ReferenceBiological ActivityTarget/MechanismFindings
AnticancerDHFR InhibitionReduced tumor growth in vivo
AntimicrobialBacterial Cell WallSignificant inhibition against S. aureus
Enzyme InhibitionTyrosine KinaseAltered signaling pathways leading to apoptosis

Properties

Molecular Formula

C29H35N9O3

Molecular Weight

557.6 g/mol

IUPAC Name

1-[5-[2-methyl-4-[4-[(3-methylpyridin-2-yl)-piperidin-3-ylcarbamoyl]phenyl]pyrazol-3-yl]tetrazol-2-yl]ethyl 2-methylpropanoate

InChI

InChI=1S/C29H35N9O3/c1-18(2)29(40)41-20(4)38-34-26(33-35-38)25-24(17-32-36(25)5)21-10-12-22(13-11-21)28(39)37(23-9-7-14-30-16-23)27-19(3)8-6-15-31-27/h6,8,10-13,15,17-18,20,23,30H,7,9,14,16H2,1-5H3

InChI Key

WIRFGLSNTOSWHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)C(C)OC(=O)C(C)C

Origin of Product

United States

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